

# Application Notes and Protocols for the Intravenous Formulation of PF-2545920

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## Compound of Interest

Compound Name: *Mardepodect succinate*

Cat. No.: *B1679672*

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## Introduction

PF-2545920, also known as Mardepodect, is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A) with an IC<sub>50</sub> of 0.37 nM.<sup>[1][2]</sup> Due to its role in regulating cyclic nucleotide signaling, it has been investigated for the treatment of schizophrenia and other central nervous system disorders.<sup>[1][3][4]</sup> A significant challenge in the preclinical in vivo evaluation of PF-2545920 is its poor aqueous solubility, rendering the development of a suitable intravenous (IV) formulation critical for ensuring accurate and reproducible dosing in pharmacokinetic and pharmacodynamic studies.<sup>[1][5]</sup>

These application notes provide a comprehensive overview and detailed protocols for the formulation of PF-2545920 for intravenous administration in a research setting. The proposed vehicle is a co-solvent system designed to solubilize this lipophilic compound for parenteral delivery.

## Physicochemical Properties of PF-2545920

A thorough understanding of the physicochemical properties of PF-2545920 is essential for formulation development. Key properties are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>25</sub> H <sub>20</sub> N <sub>4</sub> O	[1][5][6]
Molecular Weight	392.45 g/mol	[1][5][6]
Appearance	White to off-white solid	[5]
Water Solubility	Insoluble	[1][5][6][7]
Solubility in Organic Solvents	- DMSO: >19.35 mg/mL, with some sources reporting up to 78 mg/mL in fresh DMSO. - Ethanol: ≥99.8 mg/mL - DMF: 30 mg/mL	[1][5][7]
CAS Number	1292799-56-4	[1][6]

## Recommended Vehicle Formulation for Intravenous Injection

Based on the solubility profile of PF-2545920, a co-solvent system is the recommended approach for achieving a clear, stable solution suitable for intravenous injection in preclinical animal models. The following formulation has been shown to be effective for in vivo studies.

Component	Suggested Percentage (v/v)	Purpose
Dimethyl Sulfoxide (DMSO)	5-20%	Primary solvent for PF-2545920
Polyethylene Glycol 300 (PEG300)	30-40%	Co-solvent and solubilizing agent
Tween 80 (Polysorbate 80)	5-10%	Surfactant to improve stability and prevent precipitation upon dilution in blood
Water for Injection (WFI) or Saline	q.s. to 100%	Vehicle

Note: The final concentration of each component should be optimized based on the desired dose of PF-2545920 and the tolerability of the vehicle in the specific animal model. It is crucial to use high-purity, sterile reagents suitable for parenteral administration.

## Experimental Protocols

The following protocols outline the steps for preparing and validating the intravenous formulation of PF-2545920.

### Protocol 1: Preparation of a 1 mg/mL PF-2545920 Intravenous Formulation

This protocol describes the preparation of a 1 mg/mL stock solution. The final concentration can be adjusted by modifying the initial amount of PF-2545920.

Materials:

- PF-2545920 powder
- Dimethyl Sulfoxide (DMSO), sterile, injectable grade
- Polyethylene Glycol 300 (PEG300), sterile, injectable grade
- Tween 80, sterile, injectable grade
- Water for Injection (WFI) or 0.9% Sodium Chloride (Saline), sterile
- Sterile vials and syringes
- 0.22  $\mu$ m sterile syringe filter

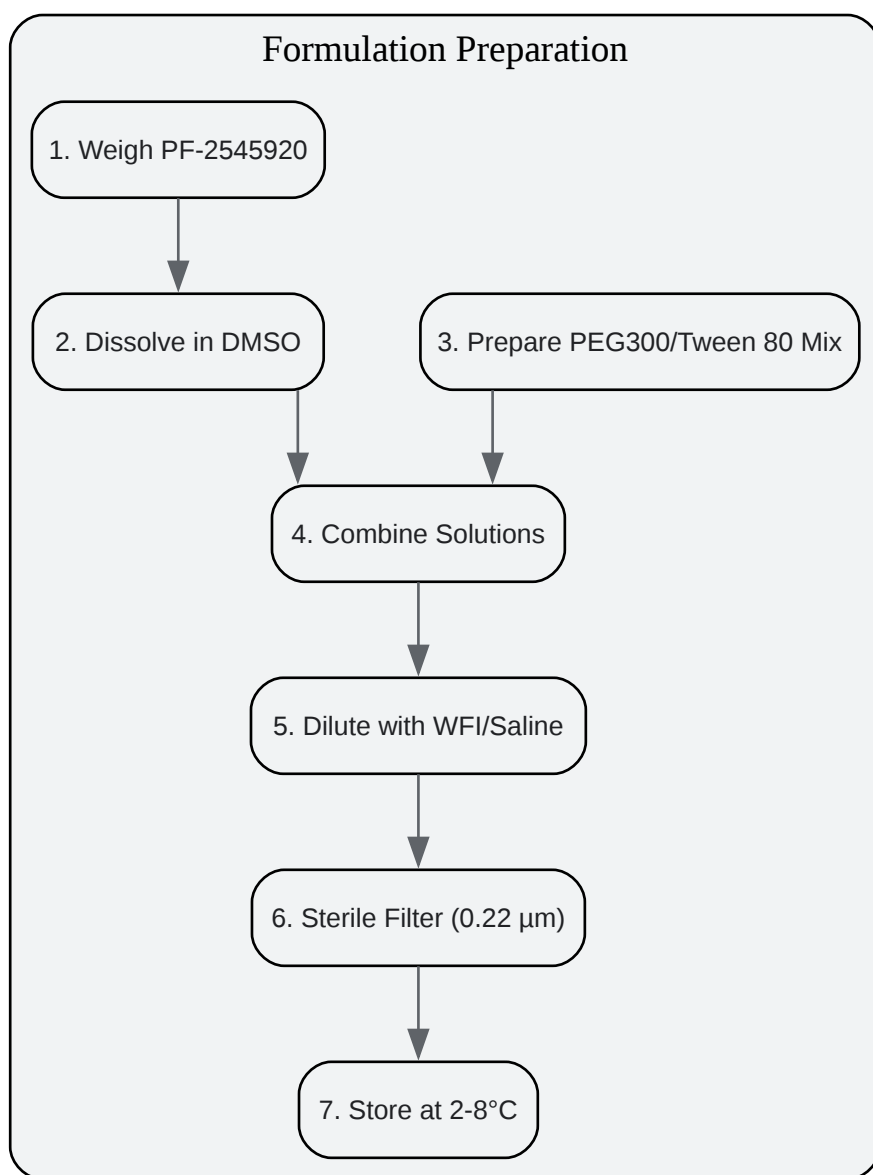
Procedure:

- **Weighing PF-2545920:** Accurately weigh the required amount of PF-2545920 powder in a sterile vial. For a 1 mg/mL solution, weigh 10 mg for a final volume of 10 mL.
- **Initial Solubilization:** Add the required volume of DMSO to the vial containing PF-2545920. For a formulation with 10% DMSO, add 1 mL of DMSO. Gently vortex or sonicate at 37°C for

10 minutes to ensure complete dissolution.<sup>[1]</sup> Visually inspect for any undissolved particles.

- **Addition of Co-solvent and Surfactant:** In a separate sterile container, prepare the vehicle mixture. For a 10 mL final volume with 40% PEG300 and 5% Tween 80, mix 4 mL of PEG300 and 0.5 mL of Tween 80.
- **Combining Components:** Add the vehicle mixture from step 3 to the dissolved PF-2545920 solution from step 2. Mix thoroughly.
- **Final Dilution:** Add Water for Injection or saline to reach the final desired volume (in this case, q.s. to 10 mL). Mix until a clear, homogenous solution is obtained.
- **Sterile Filtration:** Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
- **Storage:** Store the final formulation at 2-8°C, protected from light. It is recommended to use the formulation immediately or within 24 hours of preparation.<sup>[5]</sup>

#### Workflow for IV Formulation Preparation



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Caption: Workflow for preparing the intravenous formulation of PF-2545920.

## Protocol 2: Formulation Stability Assessment

This protocol is designed to assess the short-term stability of the prepared formulation.

Procedure:

- Prepare the PF-2545920 IV formulation as described in Protocol 1.

- Divide the formulation into aliquots for testing at different time points (e.g., 0, 4, 8, and 24 hours).
- Store the aliquots under the intended storage conditions (e.g., 2-8°C and room temperature).
- At each time point, visually inspect the samples for any signs of precipitation or color change.
- Quantify the concentration of PF-2545920 using a validated analytical method (e.g., HPLC-UV).
- Acceptance Criteria: The formulation is considered stable if the concentration of PF-2545920 remains within 90-110% of the initial concentration and no precipitation or color change is observed.

## Protocol 3: In Vitro Hemolysis Assay

This assay is crucial to evaluate the potential of the formulation to cause red blood cell lysis, a critical safety parameter for intravenous formulations.

### Materials:

- Freshly collected whole blood (e.g., from rat, human) with an anticoagulant (e.g., heparin).
- Phosphate-buffered saline (PBS), pH 7.4.
- Triton X-100 (or distilled water) as a positive control (100% hemolysis).
- PBS as a negative control (0% hemolysis).
- PF-2545920 intravenous formulation.
- Centrifuge and a spectrophotometer.

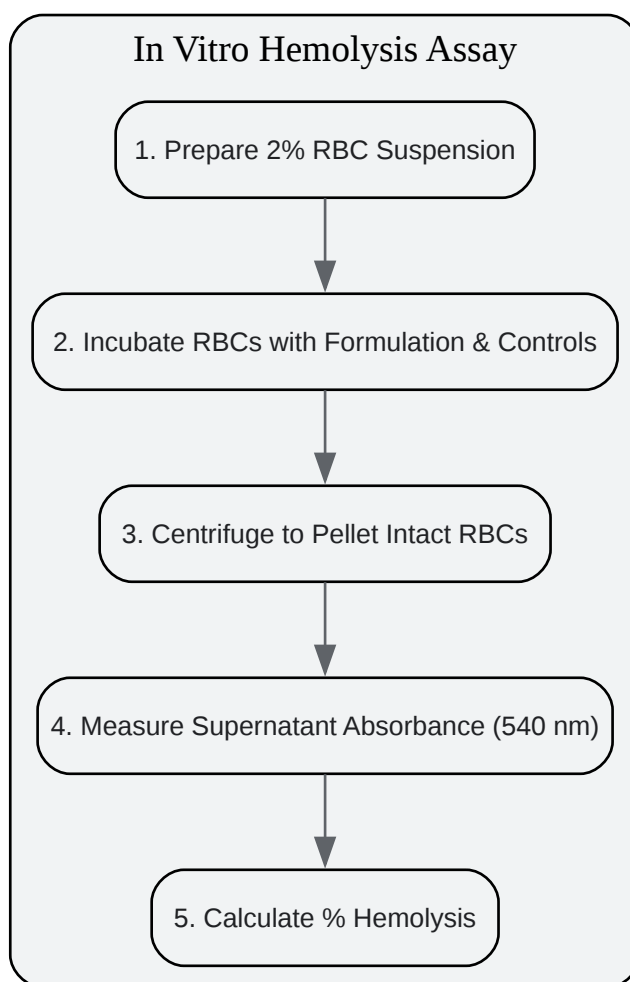
### Procedure:

- Prepare Red Blood Cell (RBC) Suspension: Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet with PBS multiple times until the supernatant is clear. Resuspend the

washed RBCs in PBS to a final concentration of 2% (v/v).

- Incubation: In separate microcentrifuge tubes, mix the RBC suspension with the PF-2545920 formulation at various concentrations, the positive control, and the negative control. The total volume should be kept constant.
- Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
- Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
- Measure Hemoglobin Release: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
- Calculate Percentage Hemolysis:  $\text{Hemolysis (\%)} = \frac{(\text{Abs\_sample} - \text{Abs\_negative\_control})}{(\text{Abs\_positive\_control} - \text{Abs\_negative\_control})} \times 100$
- Acceptance Criteria: A formulation is generally considered safe for intravenous administration if the hemolysis is less than 5%.

#### Hemolysis Assay Workflow



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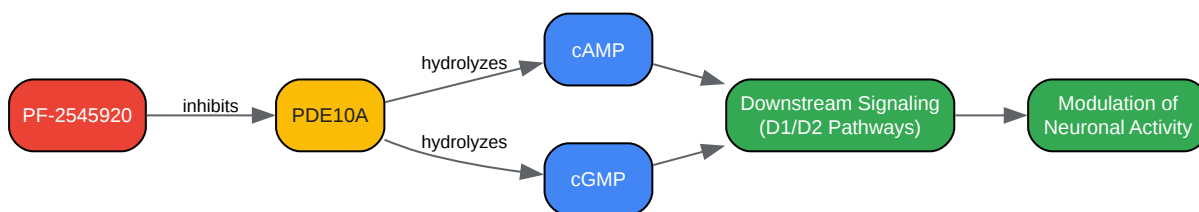
Caption: Workflow for the in vitro hemolysis assay.

## Signaling Pathway of PF-2545920

PF-2545920 exerts its pharmacological effects by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, PF-2545920 increases the intracellular levels of cAMP and cGMP, which in turn modulates downstream signaling pathways, including the dopamine D1-direct and D2-indirect pathways.[1] This ultimately affects gene expression and neuronal activity, which is the basis for its potential therapeutic effects in schizophrenia.

PF-2545920 Signaling Pathway





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Caption: Simplified signaling pathway of PF-2545920.

## Conclusion

The protocols and information provided in these application notes offer a robust starting point for the successful intravenous formulation of PF-2545920 for preclinical research. Adherence to these guidelines, with appropriate optimization for specific experimental needs, will facilitate reliable and reproducible in vivo studies with this promising PDE10A inhibitor. It is imperative that all formulations are thoroughly characterized for stability and safety before use in animals.

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